molecular formula C15H16O3 B12457333 5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione

5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione

Cat. No.: B12457333
M. Wt: 244.28 g/mol
InChI Key: FHXWBKINEAZKEX-UHFFFAOYSA-N
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Description

5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method often involves the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a similar core structure.

    Benzothiophene: A sulfur-containing analog of benzofuran.

    Coumarin: A related compound with a lactone ring fused to a benzene ring.

Uniqueness

5-Methyl-5-phenylhexahydro-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure can confer distinct biological activities and chemical properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

6-methyl-6-phenyl-4,5,7,7a-tetrahydro-3aH-2-benzofuran-1,3-dione

InChI

InChI=1S/C15H16O3/c1-15(10-5-3-2-4-6-10)8-7-11-12(9-15)14(17)18-13(11)16/h2-6,11-12H,7-9H2,1H3

InChI Key

FHXWBKINEAZKEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(C1)C(=O)OC2=O)C3=CC=CC=C3

Origin of Product

United States

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